Regioselectivity: γ-Alkylation vs. α-Alkylation
Lithium;cyclohex-2-en-1-one, as a lithium dienolate, demonstrates a thermodynamically driven preference for γ-alkylation over α-alkylation in conjugate addition reactions, a behavior not observed with lithium enolates of saturated cyclohexanone. The 2,4-dienolate formed kinetically rearranges to the more stable 2,5-dienolate, which directs electrophilic attack to the γ-position . In contrast, lithium enolates of cyclohexanone undergo α-alkylation with typical regioselectivity [1].
| Evidence Dimension | Regioselectivity in alkylation (γ vs. α) |
|---|---|
| Target Compound Data | Preferential γ-alkylation due to thermodynamically more stable 2,5-dienolate isomer |
| Comparator Or Baseline | Lithium enolates of saturated cyclohexanone: α-alkylation |
| Quantified Difference | No direct head-to-head quantitative data available; difference inferred from established dienolate vs. enolate reactivity principles |
| Conditions | Alkylation with electrophiles in aprotic solvents |
Why This Matters
This regioselectivity enables the construction of functionalized cyclohexanone derivatives with substitution patterns inaccessible via saturated enolate chemistry, directly impacting synthetic route design for complex targets.
- [1] Majewski, M. (1989). Diastereoselective aldol reactions of cyclohexanone lithium enolate. Tetrahedron Letters, 30(42), 5681–5684. View Source
